molecular formula C13H14N2O2 B1267745 Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate CAS No. 59746-98-4

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

Cat. No.: B1267745
CAS No.: 59746-98-4
M. Wt: 230.26 g/mol
InChI Key: KDMYZZUPYLVGAF-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is an organic compound known for its unique structure and reactivity. It is often used in various chemical syntheses and research applications due to its ability to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methylaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Ethyl cyanoacetate+4-methylanilineEthyl 2-cyano-3-(4-methylanilino)prop-2-enoate\text{Ethyl cyanoacetate} + \text{4-methylaniline} \rightarrow \text{this compound} Ethyl cyanoacetate+4-methylaniline→Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(4-ethoxyphenylamino)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methoxyphenylamino)prop-2-enoate
  • Ethyl 2-cyano-3-(4-methylphenylamino)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. The presence of the cyano group and the ethyl ester group also contributes to its reactivity and versatility in various chemical reactions.

Properties

CAS No.

59746-98-4

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(4-methylanilino)prop-2-enoate

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3/b11-9-

InChI Key

KDMYZZUPYLVGAF-LUAWRHEFSA-N

Isomeric SMILES

CCOC(=O)/C(=C\NC1=CC=C(C=C1)C)/C#N

SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.